4-Chloro-6-ethyl-5-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 g/mol . It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the 4th position, an ethyl group at the 6th position, and a methyl group at the 5th position of the pyrimidine ring .
Vorbereitungsmethoden
The synthesis of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the chlorination of 6-ethyl-5-methylpyrimidin-2-amine using a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride) . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins . For example, pyrimidine derivatives are known to inhibit enzymes involved in nucleotide synthesis, which can lead to antiproliferative effects in cancer cells . The exact molecular targets and pathways involved vary depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:
4-Chloro-5-methylpyrimidin-2-amine: Lacks the ethyl group at the 6th position, which may affect its reactivity and biological activity.
6-Ethyl-5-methylpyrimidin-2-amine:
4-Chloro-6-methylpyrimidin-2-amine: Lacks the ethyl group at the 5th position, which can alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Biologische Aktivität
4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is a pyrimidine derivative with significant potential in various biological applications, including antimicrobial, antiviral, and anticancer activities. This article reviews the compound's biological activity based on recent research findings, synthesizing data from multiple studies to provide a comprehensive overview.
This compound is characterized by its unique substitution pattern on the pyrimidine ring, which influences its reactivity and biological properties. The chlorine atom at position 4 and the ethyl and methyl groups at positions 6 and 5, respectively, contribute to its chemical behavior.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Antiviral Activity
The compound has shown promise in antiviral applications, particularly against RNA viruses. The structural characteristics of this compound allow it to interfere with viral replication processes, making it a candidate for further development as an antiviral agent.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. It has been reported to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound's action may involve inducing apoptosis and disrupting cell cycle progression, particularly affecting the G2/M phase .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
1. Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, such as cyclooxygenase (COX) enzymes, which are crucial for inflammation and cancer progression .
2. DNA Interaction: Its structural similarity to nucleotides suggests that it may bind to DNA or RNA, potentially leading to alkylation and subsequent cellular damage .
3. Modulation of Signaling Pathways: The compound can influence various signaling pathways related to cell growth and apoptosis, making it a valuable candidate for cancer therapy .
Case Studies
Eigenschaften
IUPAC Name |
4-chloro-6-ethyl-5-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-3-5-4(2)6(8)11-7(9)10-5/h3H2,1-2H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAUOLOEXNQHFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356178 |
Source
|
Record name | 4-chloro-6-ethyl-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162272-58-4 |
Source
|
Record name | 4-chloro-6-ethyl-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.